
(2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an acetoxy group at the 4-position and a carboxylic acid group at the 2-position. The stereochemistry of the compound is denoted by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available (2S,4S)-4-hydroxyproline.
Protection of Functional Groups: The hydroxyl group at the 4-position is protected using an acetyl group to form (2S,4S)-4-acetoxyproline.
Formation of Pyrrolidine Ring: The protected proline derivative undergoes cyclization to form the pyrrolidine ring structure.
Deprotection: The final step involves the removal of any protecting groups to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chiral chromatography and crystallization are often employed to separate and purify the enantiomers.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4S)-4-Hydroxyproline: A precursor in the synthesis of (2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid.
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid: Another derivative with different functional groups.
(2S,4S)-4-Hydroxyglutamic acid lactone: A related compound with a lactone ring structure.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxy group provides additional versatility in chemical modifications compared to similar compounds.
Propiedades
Fórmula molecular |
C7H11NO4 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
(2S,4S)-4-acetyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)12-5-2-6(7(10)11)8-3-5/h5-6,8H,2-3H2,1H3,(H,10,11)/t5-,6-/m0/s1 |
Clave InChI |
OQWHXHYZFMIILA-WDSKDSINSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@H](NC1)C(=O)O |
SMILES canónico |
CC(=O)OC1CC(NC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)
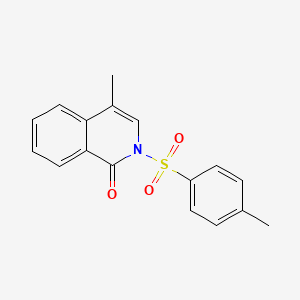
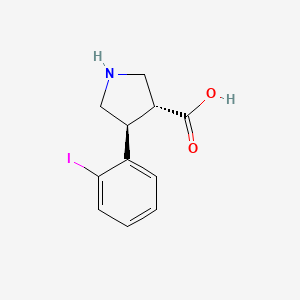
![6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12876168.png)
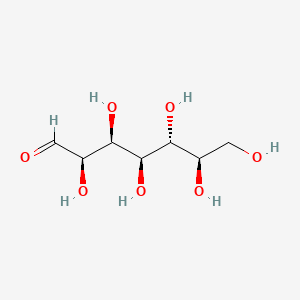
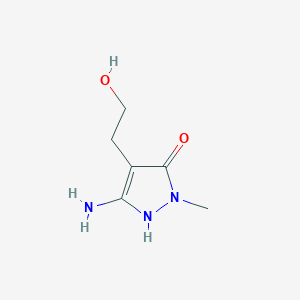

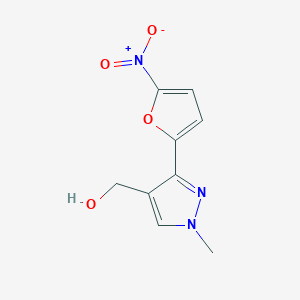
![2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)
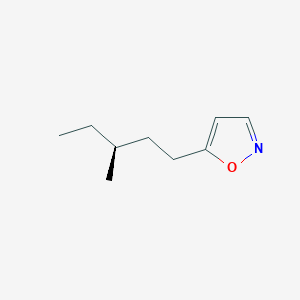


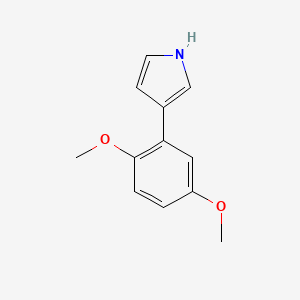
![2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12876217.png)
